molecular formula C11H16N2O3 B15331058 Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate

Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate

Cat. No.: B15331058
M. Wt: 224.26 g/mol
InChI Key: OFNOTQSGHUNEAX-UHFFFAOYSA-N
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Description

Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with ethyl 2-cyano-3-oxobutanoate, followed by cyclization with hydroxylamine . The reaction conditions often require refluxing in methanol or ethanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

methyl 5-amino-3-cyclohexyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-15-11(14)8-9(13-16-10(8)12)7-5-3-2-4-6-7/h7H,2-6,12H2,1H3

InChI Key

OFNOTQSGHUNEAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1C2CCCCC2)N

Origin of Product

United States

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